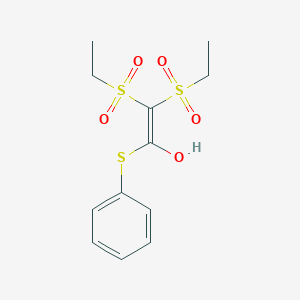![molecular formula C11H11ClO2S B14383575 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one CAS No. 88050-64-0](/img/structure/B14383575.png)
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one is an organic compound with a complex structure that includes a chlorinated propene group, a sulfanyl linkage, and a methoxy-substituted cycloheptatrienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with a methoxy-substituted cycloheptatrienone precursor. The reaction conditions often include the use of a base such as potassium hydroxide in a suitable solvent like ethanol . The reaction proceeds through nucleophilic substitution, where the sulfanyl group attaches to the cycloheptatrienone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorinated propene group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy and chloropropenyl groups may contribute to the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene: A related compound with a benzene ring instead of a cycloheptatrienone core.
Bis(2-chloroprop-2-en-1-yl)sulfide: A compound with two chloropropenyl groups attached to a sulfide linkage.
Uniqueness
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one is unique due to its combination of a methoxy-substituted cycloheptatrienone core and a chloropropenyl sulfanyl group
Properties
CAS No. |
88050-64-0 |
|---|---|
Molecular Formula |
C11H11ClO2S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enylsulfanyl)-7-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H11ClO2S/c1-8(12)7-15-10-6-4-3-5-9(14-2)11(10)13/h3-6H,1,7H2,2H3 |
InChI Key |
MZFMXDNJHLXLKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C(C1=O)SCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)

![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)

![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)

![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
